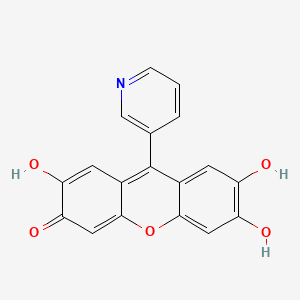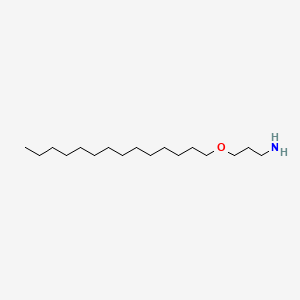
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Descripción general
Descripción
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile, also known as IDMN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IDMN is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also appears to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects. In animal studies, 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has been shown to reduce inflammation and pain, suggesting its potential use in the treatment of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is its ease of synthesis, which makes it readily available for research purposes. Additionally, its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for the development of new therapeutics. However, one limitation of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the treatment of inflammatory disorders such as arthritis. Additionally, research could focus on the development of analogs of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile with improved activity and selectivity. Finally, further studies are needed to determine the safety and toxicity of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile in humans.
Aplicaciones Científicas De Investigación
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has been shown to have potential therapeutic applications in the treatment of various diseases. Research has demonstrated that 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders such as arthritis. Additionally, 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile has been found to possess antitumor activity, suggesting its potential use in cancer therapy. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis.
Propiedades
IUPAC Name |
4,6-dimethyl-2-propan-2-ylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-10(6-12)8(3)5-9(4)13-11/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUKTYNGPFHICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383237 | |
| Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
CAS RN |
690632-78-1 | |
| Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



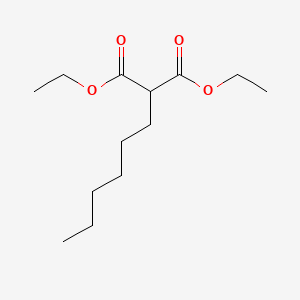
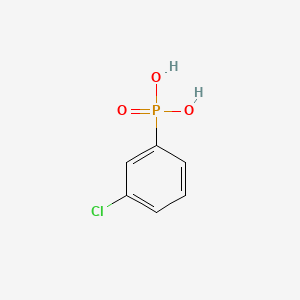
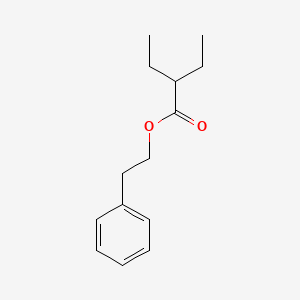


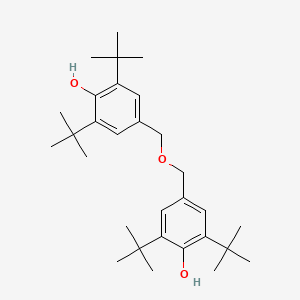
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-propionic acid ethyl ester](/img/structure/B1620475.png)

![2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine](/img/structure/B1620478.png)


